2-Pyrrolidinecarboxamide, 3-hydroxy- is a compound that belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing one nitrogen atom. This compound is particularly notable for its potential biological activities, including its role as a chiral organocatalyst in various organic reactions. The molecular formula of 2-Pyrrolidinecarboxamide, 3-hydroxy- is , and it has a molecular weight of approximately 235.29 g/mol. Its CAS Registry Number is 910110-45-1, which can be used for identification in chemical databases.
The compound is classified as an amide due to the presence of the carboxamide functional group. It can be sourced from various chemical suppliers and is often utilized in research settings for its catalytic properties and potential applications in medicinal chemistry. The compound can also be synthesized through several methods involving pyrrolidine derivatives and other organic substrates.
The synthesis of 2-Pyrrolidinecarboxamide, 3-hydroxy- typically involves two main approaches:
The synthesis often requires specific catalysts and conditions to optimize yields. For instance, trifluoroacetic acid has been used as a catalyst in some reactions, allowing for the formation of a library of novel compounds with varying substituents on the aromatic moiety .
The molecular structure of 2-Pyrrolidinecarboxamide, 3-hydroxy- features a pyrrolidine ring with a hydroxyl group at the third position and a carboxamide group at the second position. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond lengths, angles, and molecular conformations .
Key structural data includes:
2-Pyrrolidinecarboxamide, 3-hydroxy- participates in various chemical reactions, particularly as an organocatalyst in aldol reactions. In these reactions, it facilitates the formation of carbon-carbon bonds between aldehydes and ketones under mild conditions .
For example, in an aldol reaction setup:
The mechanism by which 2-Pyrrolidinecarboxamide, 3-hydroxy- acts as an organocatalyst involves its ability to stabilize transition states during the formation of new bonds. The hydroxyl group enhances hydrogen bonding interactions with substrates, facilitating their approach and reaction .
The specific interactions at play include:
2-Pyrrolidinecarboxamide, 3-hydroxy- has significant applications in scientific research:
Research continues into its efficacy in various biological assays and its role in drug development .
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern drug design. Its significance stems from three key structural properties: sp³-hybridization enables three-dimensional exploration of pharmacophore space; chirality (with up to four stereogenic centers) facilitates precise interactions with enantioselective biological targets; and non-planar ring conformation ("pseudorotation") provides dynamic spatial coverage critical for target binding [1]. This scaffold appears in 37 FDA-approved drugs, underscoring its pharmaceutical relevance [1]. Compared to aromatic counterparts like pyrrole, pyrrolidine exhibits superior aqueous solubility (LogS = 0.854 vs. pyrrole's -0.175) and enhanced hydrogen-bonding capacity (pKBHX = 2.59 vs. pyrrole's 0.15), properties that significantly improve drug-like characteristics [1]. The 3-hydroxy-2-pyrrolidinecarboxamide derivative exemplifies how strategic functionalization transforms this versatile scaffold into targeted bioactive molecules, particularly in antimicrobial and anticancer domains where spatial complementarity with enzyme binding sites is crucial [7].
Table 1: Comparative Physicochemical Properties of Pyrrolidine and Related Scaffolds
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS (aq. sol.) | -2.642 | 0.854 | -0.175 |
Hydrogen Bond Donors | 0 | 1.000 | 1.000 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
Chiral Centers | 0 | Up to 4 | 0 |
Data derived from computational analysis using QikProp software [1]
The 3-hydroxy and carboxamide functional groups confer distinctive molecular interactions that define the compound's biological profile. The 3-hydroxy group introduces a chiral center that dictates stereoselective binding. In the (3S) configuration, this hydroxyl engages in hydrogen-bond donation (e.g., to enzyme catalytic residues) while influencing molecular conformation through steric constraints [7]. The carboxamide moiety (-CONR₂) serves as a multifunctional pharmacophore: its carbonyl oxygen acts as a hydrogen-bond acceptor, while the amide nitrogen can donate hydrogen bonds, creating a "dual H-bonding motif" critical for target recognition [4]. When integrated as in (3S)-3-hydroxy-N,N-dimethyl-1-pyrrolidinecarboxamide (CAS 1305322-89-7), these groups synergistically enhance water solubility through polar surface area (PSA = 49.8 Ų) and membrane permeability (calculated LogP = -0.25), striking a balance between bioavailability and target engagement [7]. This molecular duality enables interactions with diverse biological targets, from bacterial enzymes to human kinases, by adapting its conformation through pseudorotation while maintaining critical pharmacophore positioning [1] [7].
Pyrrolidine derivatives entered antimicrobial research through investigations of natural product alkaloids like nicotine and aegyptolidine A, which demonstrated inherent antibacterial and antifungal properties [1]. The structural simplification to synthetic 3-hydroxy-2-pyrrolidinecarboxamides emerged as a strategy to retain bioactivity while improving synthetic accessibility and pharmacokinetics. Early research focused on their mechanistic versatility, exploiting the scaffold's ability to disrupt essential microbial processes: inhibition of cell wall synthesis enzymes (e.g., InhA in Mycobacterium tuberculosis), interference with nucleic acid gyrases, and disruption of biofilm formation [3]. The discovery of pyrrolidine carboxamides as direct inhibitors of InhA (bypassing activation requirements of frontline drugs like isoniazid) marked a significant advancement against multidrug-resistant TB, with lead compounds showing IC₅₀ values as low as 0.39 μM [2]. Recent developments (2015–2023) have expanded their antimicrobial utility to include biofilm-disrupting agents – compounds like benzofuroxan-conjugated pyrrolidine carboxamides suppress bacterial biofilm growth at sub-μM concentrations, addressing a critical resistance mechanism in persistent infections [5]. This evolution from natural product mimics to rationally designed inhibitors illustrates the scaffold's adaptability in combating evolving microbial threats.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1